molecular formula C14H19N3O B13897834 4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile

4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile

Cat. No.: B13897834
M. Wt: 245.32 g/mol
InChI Key: CCPLBHZEQPOJRU-UHFFFAOYSA-N
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Description

4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile typically involves the reaction of 4-aminopiperidine with 4-(2-bromoethoxy)benzonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethoxy linker can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The nitrile group may also play a role in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminopiperidin-1-yl)benzonitrile
  • 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile hydrochloride
  • 4-[2-(Piperidin-1-yl)ethoxy]benzonitrile

Uniqueness

4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile is unique due to the presence of both the piperidine ring and the benzonitrile moiety connected via an ethoxy linker. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)ethoxy]benzonitrile

InChI

InChI=1S/C14H19N3O/c15-11-12-1-3-14(4-2-12)18-10-9-17-7-5-13(16)6-8-17/h1-4,13H,5-10,16H2

InChI Key

CCPLBHZEQPOJRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)C#N

Origin of Product

United States

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